molecular formula C13H16N4O3S B4853258 N-[4-(aminosulfonyl)benzyl]-1-ethyl-1H-pyrazole-5-carboxamide

N-[4-(aminosulfonyl)benzyl]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B4853258
M. Wt: 308.36 g/mol
InChI Key: OUVLRAFWJNGBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)benzyl]-1-ethyl-1H-pyrazole-5-carboxamide, commonly known as NSC16168, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to have potential as a therapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer.

Mechanism of Action

NSC16168 inhibits the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of GSK-3β activity leads to the activation of the Wnt/β-catenin signaling pathway, which plays a critical role in the regulation of cell proliferation and differentiation. NSC16168 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NSC16168 has been shown to have several biochemical and physiological effects. It inhibits the activity of GSK-3β, which leads to the activation of the Wnt/β-catenin signaling pathway. This, in turn, leads to the inhibition of cancer cell growth and proliferation and the induction of apoptosis. NSC16168 has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

NSC16168 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as a therapeutic agent for the treatment of cancer, and its mechanism of action is well understood. However, NSC16168 also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, its effects on normal cells and tissues are not well understood, which makes it difficult to assess its potential toxicity.

Future Directions

There are several future directions for further research on NSC16168. One area of research is the development of more potent and selective inhibitors of GSK-3β. Another area of research is the investigation of NSC16168's potential as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and diabetes. In addition, further studies are needed to assess the potential toxicity of NSC16168 and its effects on normal cells and tissues. Finally, more research is needed to investigate the molecular mechanisms underlying the anti-cancer effects of NSC16168.

Scientific Research Applications

NSC16168 has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, thus enhancing their efficacy. NSC16168 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

properties

IUPAC Name

2-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-2-17-12(7-8-16-17)13(18)15-9-10-3-5-11(6-4-10)21(14,19)20/h3-8H,2,9H2,1H3,(H,15,18)(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVLRAFWJNGBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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